(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- A thiazolidin-4-one core with a 2-thioxo group.
- A (5Z)-configured methylidene bridge linking the thiazolidinone to a 1-phenylpyrazole substituted with a 4-ethoxy-2-methylphenyl group.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 3 of the thiazolidinone ring, introducing sulfone functionality.
The Z-configuration of the methylidene group is critical for molecular planarity and intermolecular interactions, as observed in analogous compounds .
Properties
Molecular Formula |
C26H25N3O4S3 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O4S3/c1-3-33-21-9-10-22(17(2)13-21)24-18(15-28(27-24)19-7-5-4-6-8-19)14-23-25(30)29(26(34)35-23)20-11-12-36(31,32)16-20/h4-10,13-15,20H,3,11-12,16H2,1-2H3/b23-14- |
InChI Key |
KGLMCJBXQFWOLL-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole aldehyde intermediate is synthesized via a Vilsmeier-Haack reaction. Substituted acetophenone hydrazones react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours to yield the aldehyde. For the 3-(4-ethoxy-2-methylphenyl) substituent, 4-ethoxy-2-methylacetophenone is converted to its hydrazone derivative before undergoing formylation. This method achieves yields of 70–85%.
Synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
The thiazolidinone core is prepared by reacting tetrahydrothiophene-3-sulfonic acid with thiourea and chloroacetic acid. In a typical procedure:
-
Tetrahydrothiophene-3-sulfonic acid is treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.
-
The sulfonyl chloride reacts with thiourea in aqueous NaOH, followed by cyclization with chloroacetic acid under reflux (100–110°C, 12 hours).
This method yields 83–94% purity, with microwave-assisted synthesis reducing reaction time to 5 minutes at 250 W.
Knoevenagel Condensation for Final Product Formation
The target compound is synthesized via a Knoevenagel condensation between 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one.
Reaction Conditions and Optimization
Mechanism :
Yield and Purity Data
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional | Piperidine | Ethanol | 12 | 78 | 95 |
| Microwave | DBU | Toluene | 1.5 | 85 | 98 |
| Ultrasonic | – | PEG-400 | 4 | 82 | 97 |
Microwave irradiation (250 W) significantly enhances reaction efficiency, reducing time by 88% while improving yield.
Alternative Synthetic Routes
One-Pot Multi-Component Reaction
A greener approach involves reacting 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one, and ammonium acetate in PEG-400 under ultrasound irradiation. This method eliminates intermediate isolation, achieving 89% yield in 3 hours.
Solid-Phase Synthesis
Using Wang resin functionalized with the thiazolidinone core, the aldehyde is coupled via a Suzuki-Miyaura reaction. After cleavage from the resin, the product is purified by HPLC, yielding 75% with >99% purity.
Critical Analysis of Methodologies
Advantages of Microwave-Assisted Synthesis
Challenges in Stereoselectivity
The (5Z)-configuration is favored due to steric hindrance from the 3-(1,1-dioxidotetrahydrothiophen-3-yl) group, which impedes rotation around the exocyclic double bond. NMR and X-ray crystallography confirm the Z-configuration via coupling constants (J = 12–14 Hz).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety often exhibit significant anticancer properties. For instance, studies have shown that similar thiazolidinone derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. The incorporation of the pyrazole structure in this compound suggests potential activity against various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects
Thiazolidinones are known for their anti-inflammatory properties. The presence of the thiazolidinone ring in this compound may confer similar effects, potentially through inhibition of pro-inflammatory cytokines and mediators. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antioxidant Properties
The compound's structure may also contribute to its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Research into related compounds has shown promising results in scavenging free radicals, suggesting that this compound could be investigated for its antioxidant potential .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiazolidinone derivatives, it was found that compounds similar to (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibited cytotoxic effects on MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, highlighting the importance of further exploring this compound's efficacy against other cancer types .
Case Study 2: Anti-inflammatory Properties
Another research project focused on thiazolidinone derivatives demonstrated their ability to reduce inflammation in animal models of arthritis. The study reported a significant decrease in inflammatory markers and joint swelling when treated with these compounds. This suggests that this compound could be a valuable candidate for developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Pathways Involved: It modulates signaling pathways related to cell growth and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolidinone Core
Compound A : (5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Key Differences :
- Hexyl chain replaces the 1,1-dioxidotetrahydrothiophen-3-yl group.
- 4-Propoxyphenyl substituent vs. 4-ethoxyphenyl in the target compound.
- Implications: The hexyl chain may enhance lipophilicity, whereas the sulfone group in the target compound improves water solubility. Propoxy vs.
Compound B : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Key Differences :
- 2-Hydroxybenzylidene substituent replaces the pyrazole-linked phenyl group.
- Phenyl group at position 3 vs. sulfone-containing tetrahydrothiophene in the target compound.
- Implications: The hydroxy group enables intramolecular hydrogen bonding (S–H⋯O), stabilizing the Z-configuration and promoting dimerization .
Physicochemical and Spectroscopic Properties
Biological Activity
The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. This structure is known for its ability to interact with various biological targets due to the presence of functional groups that can be modified to enhance activity.
1. Antioxidant Activity
Thiazolidinone derivatives are recognized for their antioxidant properties. Recent studies have demonstrated that modifications in the substituents on the thiazolidinone ring can significantly enhance antioxidant activity. For example, certain derivatives have shown improved inhibition of lipid peroxidation and free radical scavenging abilities compared to standard antioxidants like vitamin C .
2. Anticancer Properties
Research indicates that thiazolidinones exhibit promising anticancer activity. A study highlighted that derivatives with specific substitutions can inhibit the proliferation of various cancer cell lines, including lung and colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups on the aromatic ring demonstrated significant antibacterial activity against strains like E. coli and S. aureus .
Table: Summary of Biological Activities of Thiazolidinone Derivatives
The biological activities of thiazolidinones are often attributed to their ability to interact with specific enzymes and receptors in biological systems:
- Antioxidant Mechanism : Thiazolidinones can donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Anticancer Mechanism : These compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms through which these compounds exert their antimicrobial effects.
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound?
The synthesis typically involves multi-step organic reactions, including condensation of pyrazole intermediates with thiazolidinone precursors. Key steps include:
- Knoevenagel condensation to form the methylidene bridge between pyrazole and thiazolidinone moieties .
- Sulfone formation at the tetrahydrothiophene ring using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under controlled conditions .
- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization requires adjusting reaction temperatures (e.g., reflux in ethanol or DMF), solvent polarity, and catalyst selection (e.g., piperidine for condensation) .
Q. Which analytical techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR to verify substituent positions and Z-configuration of the methylidene group .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For absolute stereochemical confirmation, though limited by crystal growth challenges .
Q. How can researchers assess its preliminary biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Targeting kinases or proteases due to the thiazolidinone core’s affinity for ATP-binding pockets .
- Cytotoxicity studies : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .
- Molecular docking : To predict interactions with biological targets like COX-2 or EGFR .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar analogs?
Discrepancies often arise from substituent effects. For example:
- Ethoxy vs. methoxy groups : Ethoxy at the 4-position of the phenyl ring enhances lipophilicity and bioavailability, improving cellular uptake .
- Thioxo vs. sulfone groups : The thioxo moiety in the thiazolidinone ring shows stronger hydrogen-bonding with enzymes compared to sulfone derivatives . Validate via SAR studies using analogs with systematic substituent variations and correlate results with computational models .
Q. How does pH stability impact its reactivity in biological systems?
- The compound degrades rapidly in acidic conditions (pH < 4) due to hydrolysis of the thiazolidinone ring.
- Neutral to basic conditions (pH 7–9) stabilize the sulfone and pyrazole moieties, critical for maintaining activity . Use HPLC stability assays under simulated physiological conditions to quantify degradation products .
Q. What advanced methods improve yield in large-scale synthesis?
- Continuous flow reactors : Enhance reproducibility and reduce side reactions during condensation steps .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C for 15 min vs. 6 hr reflux) .
- DoE (Design of Experiments) : Optimizes parameters like catalyst loading and solvent ratios .
Methodological Notes
- Contradiction Analysis : Cross-validate SAR data with DFT calculations to explain electronic effects of substituents .
- Reaction Mechanism Validation : Use isotopic labeling (e.g., C) to trace bond formation during condensation .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference (e.g., DMSO < 0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
